4-(Pentafluoroethoxy)chlorobenzene
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Overview
Description
The compound consists of a benzene ring substituted with a chlorine atom and a pentafluoroethoxy group, giving it the molecular formula C8H4ClF5O.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pentafluoroethoxy)chlorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of chlorobenzene with pentafluoroethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes substitution to yield the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts like aluminum chloride can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-(Pentafluoroethoxy)chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles, such as nitration or sulfonation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution at elevated temperatures.
Electrophilic Aromatic Substitution: Nitric acid and sulfuric acid for nitration; sulfur trioxide for sulfonation.
Major Products:
Nucleophilic Substitution: Phenol derivatives.
Electrophilic Aromatic Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
4-(Pentafluoroethoxy)chlorobenzene finds applications in various scientific research fields:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Incorporated into polymers and other materials to enhance their properties.
Medicinal Chemistry: Investigated for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-(Pentafluoroethoxy)chlorobenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the pentafluoroethoxy group. This activation makes the ring more susceptible to electrophilic attack, facilitating various substitution reactions . The chlorine atom can also participate in nucleophilic substitution reactions, where it is replaced by nucleophiles .
Comparison with Similar Compounds
Chlorobenzene: A simpler compound with a single chlorine substituent on the benzene ring.
Pentafluoroethoxybenzene: Lacks the chlorine substituent but contains the pentafluoroethoxy group.
Properties
IUPAC Name |
1-chloro-4-(1,1,2,2,2-pentafluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF5O/c9-5-1-3-6(4-2-5)15-8(13,14)7(10,11)12/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCNOPNITSJGKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(C(F)(F)F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501026995 |
Source
|
Record name | 1-Chloro-4-(1,1,2,2,2-pentafluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501026995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57076-54-7 |
Source
|
Record name | 1-Chloro-4-(1,1,2,2,2-pentafluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501026995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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